molecular formula C20H18O6 B2869775 Ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate CAS No. 109454-97-9

Ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate

Cat. No. B2869775
CAS RN: 109454-97-9
M. Wt: 354.358
InChI Key: JFMMVPXOYWDFSB-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate is involved in complex chemical syntheses and reactions that contribute to the development of various pharmaceutical and chemical compounds. For instance, its chemical structure allows it to participate in tandem Wessely oxidation and intramolecular Diels–Alder reactions, leading to the synthesis of complex molecules like coronafacic acid, showcasing its versatility in organic synthesis (Yates et al., 1993). Additionally, the crystal and molecular structure studies of related compounds highlight its significance in understanding the molecular basis of interactions and reactivity, further contributing to its applications in material science and drug development (Kaur et al., 2012).

Antimicrobial and Antioxidant Activities

Research into derivatives and related compounds of this compound has shown promising antimicrobial and antioxidant activities. This includes the synthesis of compounds screened for in vitro antimicrobial and antioxidant properties, suggesting potential pharmaceutical applications in treating infections and preventing oxidative stress-related diseases (Raghavendra et al., 2016).

Anti-proliferative Activity and Tumor Cell Selectivity

Derivatives of this compound have been investigated for their pronounced anti-proliferative activity and selectivity towards certain tumor cell types. This research has the potential to contribute to the development of novel cancer therapies, with studies demonstrating the molecule's capacity to preferentially inhibit the proliferation of specific tumor cell types, indicating its role in targeted cancer treatment (Thomas et al., 2017).

Synthesis of Benzocarbazoloquinones

The compound's involvement in the synthesis of benzocarbazoloquinones via oxidative cyclization illustrates its utility in creating molecules with potential therapeutic and material applications. This synthesis pathway underscores the compound's role in facilitating the development of complex organic molecules with diverse biological and chemical properties (Rajeswaran & Srinivasan, 1994).

properties

IUPAC Name

ethyl 7-methoxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-25-20(22)19-17(13-7-5-6-8-15(13)24-3)18(21)14-10-9-12(23-2)11-16(14)26-19/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMMVPXOYWDFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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